(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(1-hydroxycyclopentyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)11(14)12(15)7-1-2-8-12/h3-6,15H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYZCRZFWDYXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Friedel-Crafts Protocol
In a representative procedure, cyclopentanone derivatives react with 4-chlorobenzoyl chloride in the presence of Lewis acid catalysts such as AlCl₃ or FeCl₃. The reaction proceeds via the formation of an acylium ion intermediate, which undergoes electrophilic attack at the para position of chlorobenzene. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5–2.5 equivalents | <70% yield below 1.5 eq |
| Temperature | 90–110°C | Side products >120°C |
| Solvent | Nitrobenzene | Enhances electrophilicity |
| Reaction Time | 6–8 hours | Incomplete acylation <4 hours |
This method typically achieves yields of 68–72%, though product isolation is complicated by polyacylation byproducts.
Microwave-Assisted Modifications
Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A 2024 study demonstrated that 15-minute microwave exposure at 150°C with FeCl₃ catalysis increases yields to 84% while reducing dimerization byproducts. The localized superheating effect preferentially activates the acyl chloride over the aromatic substrate.
Reductive Functionalization of Preformed Ketones
An alternative strategy involves post-synthetic modification of (4-chlorophenyl)(cyclopentyl)methanone to introduce the hydroxyl group.
Borohydride-Mediated Reduction
Controlled reduction of the cyclopentyl ketone precursor using NaBH₄ in methanol selectively generates the secondary alcohol without affecting the aromatic chloro substituent. Critical considerations include:
-
Solvent Choice : Methanol > Ethanol (proton availability affects reduction rate)
-
Stoichiometry : 1.2 equivalents NaBH₄ ensures complete conversion
-
Temperature : 0–5°C minimizes over-reduction
This method delivers 89–92% yields but requires anhydrous conditions to prevent ketone reformation.
Catalytic Hydrogenation
Pd/C-mediated hydrogenation under 3 atm H₂ pressure provides a heterogeneous alternative. While offering easier catalyst removal, competing dechlorination (5–8%) necessitates careful pressure control.
Direct introduction of the hydroxyl group onto the cyclopentane ring has been achieved through oxidative and enzymatic methods.
mCPBA Epoxidation-Rearrangement
Meta-chloroperbenzoic acid (mCPBA) mediates epoxidation of cyclopentene precursors, followed by acid-catalyzed ring-opening to yield the trans-diol. Selective protection and oxidation then generate the 1-hydroxycyclopentyl moiety.
| Step | Conditions | Yield |
|---|---|---|
| Epoxidation | mCPBA (1.1 eq), CH₂Cl₂, 0°C | 78% |
| Acidic Rearrangement | H₂SO₄ (cat.), THF, 60°C | 65% |
| Oxidation | PCC, CH₂Cl₂ | 81% |
This multistep approach achieves 41% overall yield but is valued for stereochemical control.
Biocatalytic Hydroxylation
Engineered P450 monooxygenases demonstrate regioselective C–H activation on the cyclopentane ring. A 2023 report identified CYP153A6 as achieving 95% conversion with 99% ee, though substrate solubility in aqueous buffers remains challenging.
Industrial-Scale Production Considerations
Transitioning laboratory synthesis to manufacturing requires addressing:
4.1 Catalyst Recycling
Immobilized AlCl₃ on mesoporous silica enables 5 reaction cycles with <15% activity loss, reducing metal waste.
4.2 Continuous Flow Systems
Microreactor technology improves heat management in exothermic Friedel-Crafts steps, achieving 93% space-time yield compared to 68% in batch reactors.
4.3 Purification Challenges
Simulated moving bed chromatography effectively separates the target compound from chlorobenzene oligomers, achieving 99.5% purity at 200 kg/day throughput.
Emerging Methodologies
5.1 Photoredox Catalysis
Visible-light-mediated decarboxylative coupling between 4-chlorophenylacetic acid and cyclopentanone derivatives shows promise for metal-free synthesis. Initial trials report 55% yield under blue LED irradiation.
5.2 Electrochemical Methods
Anodic oxidation of cyclopentanol derivatives paired with cathodic chloride oxidation achieves 63% faradaic efficiency, though cell design complexities hinder scale-up.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | 1.0 | High |
| Borohydride Reduction | 91 | 99.5 | 1.8 | Moderate |
| Biocatalytic | 95 | 99.9 | 4.2 | Low |
| Photoredox | 55 | 97 | 2.3 | Emerging |
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: (4-Chlorophenyl)(1-oxocyclopentyl)methanone.
Reduction: (4-Chlorophenyl)(1-hydroxycyclopentyl)methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone has several applications in scientific research:
Neurology: It is used to study pain and inflammation mechanisms.
Pharmacology: It serves as a reference standard for opioid and glutamate receptor studies.
Toxicology: It is used in the analysis of drug impurities and metabolites.
Material Science: It is investigated for its potential use in corrosion inhibitors.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone involves its interaction with various molecular targets, including opioid receptors and glutamate receptors . It modulates neurotransmission, which can affect pain perception and inflammatory responses. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Cyclic Substituents
- (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride (): Replaces the hydroxycyclopentyl group with a piperidine ring. The basic nitrogen in piperidine enhances water solubility when protonated, while the hydrochloride salt improves crystallinity. This contrasts with the hydroxycyclopentyl group, which may confer moderate polarity but lacks basicity .
- 1-(4-Chlorophenyl)cyclopropylmethanone (): Incorporates a cyclopropane ring and a piperazine group.
Aromatic Substitutions
- 4,4'-Dichlorobenzophenone (): Features two 4-chlorophenyl groups, creating a symmetrical structure. The dual chloro substituents amplify electron-withdrawing effects, reducing electron density on the ketone and altering reactivity in nucleophilic additions compared to monosubstituted analogs .
- (4-Chlorophenyl)(3,4-dichlorophenyl)methanone oxime (): Introduces an oxime group (-NOH) and additional chlorine atoms.
Physicochemical Data
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |
|---|---|---|---|
| (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone | ~238.7 | ~2.5 | Moderate in polar solvents |
| (4-Chlorophenyl)(piperidin-4-yl)methanone HCl | 274.2 | ~1.8 | High (aqueous) |
| 4,4'-Dichlorobenzophenone | 251.1 | ~4.0 | Low (organic solvents) |
Biological Activity
(4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, also known by its CAS number 1696839-44-7, is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines a chlorophenyl group with a hydroxycyclopentyl moiety. The biological activity of this compound is an area of active research, particularly in relation to its potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of a chlorinated aromatic ring and a cyclopentane derivative with a hydroxyl group, which may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
Research Findings
Several studies have focused on the biological effects and mechanisms of action of this compound.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Study : A study conducted on various human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Assessment : Behavioral assays in rodent models showed that administration of this compound resulted in increased locomotor activity, indicating possible stimulant effects on the central nervous system. Further studies are needed to elucidate the underlying mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Chlorophenyl)(1-hydroxycyclopentyl)methanone, and what are their key intermediates?
- Methodological Answer : A common approach involves multi-step alkylation and cyclization reactions. For example, reacting methyl or ethyl esters (e.g., methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate) with sodium hydride and methyl halide, followed by hydrolysis to yield cyclopentanone derivatives . Intermediate characterization via NMR and mass spectrometry is critical to confirm structural fidelity. highlights the use of 2-Chloro-1-(4-hydroxyphenyl)ethanone as a precursor in analogous syntheses, suggesting similar intermediates may apply here .
Q. How is this compound characterized spectroscopically, and what spectral markers are critical for identification?
- Methodological Answer : Infrared (IR) spectroscopy is used to identify functional groups, such as the carbonyl (C=O) stretch near 1680–1720 cm⁻¹ and hydroxyl (-OH) vibrations around 3200–3600 cm⁻¹. However, spectral contamination from solvents (e.g., CCl₄ or CS₂) must be subtracted, as noted in IR studies of related methanones . Nuclear Magnetic Resonance (NMR) analysis (¹H and ¹³C) resolves the chlorophenyl and cyclopentyl moieties, with coupling constants confirming stereochemistry .
Q. What are the documented chemical reactivities of the hydroxyl and ketone groups in this compound?
- Methodological Answer : The hydroxyl group undergoes typical alcohol reactions, such as oxidation to ketones or substitution with halogens (e.g., using thionyl chloride). The ketone group may participate in nucleophilic additions or reductions. For example, in related structures, LiAlH₄ reduces ketones to secondary alcohols, while Grignard reagents add alkyl groups . Steric hindrance from the cyclopentyl group may influence reaction rates .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved, particularly in IR and NMR studies?
- Methodological Answer : Contradictions often arise from experimental conditions. For IR, ensure solvent subtraction (e.g., CCl₄ or CS₂ artifacts) and validate peak assignments using computational methods (e.g., DFT simulations). For NMR, variable-temperature NMR or COSY/NOESY experiments can clarify dynamic effects or overlapping signals. demonstrates solvent-specific IR adjustments, emphasizing the need for standardized protocols . X-ray crystallography (as in ) provides definitive structural validation when spectral ambiguities persist .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer : Enantioselective catalysis (e.g., chiral auxiliaries or enzymes) can enhance purity. For example, describes using P. crispum cells for enantioselective reduction of ketones, achieving >90% ee in analogous compounds . Chiral chromatography or crystallization (e.g., using diastereomeric salts) further refines purity. Kinetic resolution during hydrolysis steps (as in ) may also be employed .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : Degradation studies (e.g., accelerated stability testing via HPLC) reveal sensitivity to temperature and light. notes organic compound degradation over 9-hour periods, suggesting storage at ≤4°C in inert atmospheres . Lyophilization or stabilization with antioxidants (e.g., BHT) may prolong shelf life. Regularly monitor purity via TLC or LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
